molecular formula C4H6N2O3 B1426706 5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one CAS No. 1711-90-6

5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Cat. No.: B1426706
CAS No.: 1711-90-6
M. Wt: 130.1 g/mol
InChI Key: RMRQLWQHWAMKCC-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one represents a specific derivative within the 1,3,4-oxadiazole family of heterocyclic compounds. The compound is uniquely identified by its Chemical Abstracts Service registry number 1711-90-6, establishing its distinct chemical identity within the broader classification system. The molecular structure is characterized by a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms, with a methoxymethyl substituent at the 5-position and a carbonyl group at the 2-position.

The compound's molecular formula C4H6N2O3 reflects its relatively simple yet functionally rich structure, with a molecular weight of 130.10 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 5-(methoxymethyl)-3H-1,3,4-oxadiazol-2-one. This naming convention precisely describes the structural arrangement, indicating the presence of the methoxymethyl group at position 5 and the oxo group at position 2 of the dihydro-oxadiazole ring system.

The structural representation using Simplified Molecular Input Line Entry System notation is documented as COCC1=NNC(=O)O1, which provides a standardized method for describing the compound's connectivity. The molecule contains three distinct functional regions: the oxadiazole ring core, the methoxymethyl substituent, and the carbonyl functionality, each contributing to the compound's overall chemical behavior and potential biological activity. The presence of multiple heteroatoms within the ring system creates opportunities for hydrogen bonding interactions and coordination with biological macromolecules.

Property Value Reference
Chemical Abstracts Service Number 1711-90-6
Molecular Formula C4H6N2O3
Molecular Weight 130.10 g/mol
International Union of Pure and Applied Chemistry Name 5-(methoxymethyl)-3H-1,3,4-oxadiazol-2-one
Simplified Molecular Input Line Entry System COCC1=NNC(=O)O1

Historical Development of 1,3,4-Oxadiazol-2-one Derivatives

The historical development of 1,3,4-oxadiazol-2-one derivatives traces back to the mid-twentieth century, marking a significant milestone in heterocyclic chemistry research. The first monosubstituted 1,3,4-oxadiazoles were reported in 1955 by two independent research laboratories, establishing the foundation for subsequent exploration of this heterocyclic system. This pioneering work opened new avenues for synthetic chemists to explore the unique properties and potential applications of oxadiazole-containing compounds.

Since the initial discovery, the field has experienced substantial growth and diversification. The compound 1,3,4-oxadiazole itself was first prepared by Ainsworth in 1965 through thermolysis of ethylformate formyl hydrazone at atmospheric pressure, demonstrating a practical synthetic approach to the core ring system. This methodology provided researchers with accessible routes to oxadiazole derivatives, facilitating broader investigation of their chemical and biological properties.

Properties

IUPAC Name

5-(methoxymethyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c1-8-2-3-5-6-4(7)9-3/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRQLWQHWAMKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methoxymethyl hydrazine with carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce a variety of new groups to the molecule.

Scientific Research Applications

Scientific Research Applications

5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has several notable applications across various scientific domains:

Chemistry

This compound serves as a crucial building block in synthetic organic chemistry. It can be utilized in:

  • Synthesis of Complex Molecules: It acts as a reagent in various organic reactions.
  • Development of New Materials: Its unique properties are leveraged in the creation of polymers and coatings.

Biology

Research indicates that this oxadiazole derivative exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown significant antibacterial effects against various strains of bacteria. For instance:
CompoundTarget BacteriaMIC (μg/mL)MBC (μg/mL)
Compound AStaphylococcus aureus0.562.08
Compound BEscherichia coli1.255.00
Compound CPseudomonas aeruginosa2.008.00

The mechanism of action for these antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis .

Medicine

The compound is under investigation for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its biological activity suggests possible applications in treating infections or other diseases.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one with structurally related derivatives, emphasizing substituent effects on properties and applications.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazol-2-one Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound -CH2OCH3 C4H6N2O3 130.10 (calculated) Hypothesized balance of solubility and lipophilicity; potential CNS or agrochemical use
5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one -CH2NH2 C3H6N4O2 130.10 Increased polarity and basicity; potential for amine-mediated bioactivity
5-(2-Furyl)-1,3,4-oxadiazol-2(3H)-one Furan-2-yl C6H4N2O3 152.11 Aromaticity enhances π-π interactions; synthetic intermediate
5-(4-Fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one 4-Fluorophenyl C8H6FN2O2 181.15 Lipophilic; orexin 2 receptor modulation for insomnia treatment
5-(5-Bromopyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one 5-Bromopyridin-3-yl C7H4BrN3O2 242.03 Halogen bonding potential; high molecular weight for targeted therapies
5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one 4-Chlorophenyl C8H5ClN2O2 196.59 Bioisostere for drug design; harmful by inhalation/skin contact
5-tert-Butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2-one tert-Butyl, dichloro-isopropoxyphenyl C15H18Cl2N2O3 345.22 Herbicidal activity; agrochemical applications

Substituent Effects on Physicochemical Properties

  • Methoxymethyl (-CH2OCH3): Balances lipophilicity (logP ~1.2 estimated) and solubility due to the ether oxygen. Less polar than aminomethyl but more soluble than aryl-substituted analogs .
  • Aryl Groups (e.g., 4-Fluorophenyl, 2-Furyl) : Enhance lipophilicity (logP 2.0–3.5) and aromatic stacking, critical for receptor binding in CNS-targeted compounds .
  • Halogenated Substituents (e.g., Br, Cl) : Improve metabolic stability and molecular weight, favoring prolonged half-life in therapeutic agents .

Notes

  • Comparisons are extrapolated from structural analogs.
  • Substituent choice critically impacts bioactivity, solubility, and toxicity. For example, halogenated analogs may pose higher environmental persistence .
  • Further studies are needed to elucidate the specific pharmacokinetic and toxicological profiles of methoxymethyl-substituted oxadiazolones.

Biological Activity

5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, as well as its applications in various fields.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C4_4H6_6N2_2O3_3
  • CAS Number: 1711-90-6
  • Molecular Weight: 130.10 g/mol

The compound features an oxadiazole ring with a methoxymethyl substituent, which contributes to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of methoxymethyl hydrazine with carbonyl compounds under controlled conditions. Common solvents include ethanol or methanol, and the process may require heating to facilitate cyclization .

Antimicrobial Properties

Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity: Studies have shown that derivatives of oxadiazoles can effectively inhibit various Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial cell wall synthesis and function .
CompoundTarget BacteriaMIC (μg/mL)MBC (μg/mL)
Compound AStaphylococcus aureus0.562.08
Compound BEscherichia coli1.255.00
Compound CPseudomonas aeruginosa2.008.00

These results suggest that this compound could have potential as a novel antimicrobial agent.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown varying effects on different cell lines:

  • L929 Cells: The compound demonstrated low cytotoxicity at concentrations below 100 µM.
  • A549 Cells: Higher viability was observed at specific concentrations, indicating potential as a therapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in microbial resistance mechanisms. Further research into its binding affinities and interaction pathways is necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives:

  • Antimicrobial Evaluation: A study comparing various oxadiazole derivatives found that those with specific functional groups exhibited enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment: In a cytotoxicity study involving multiple cell lines (including L929 and HepG2), certain derivatives showed increased cell viability over time, suggesting a dual role as both an antimicrobial and a potential anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one
Reactant of Route 2
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